Bienvenue dans la boutique en ligne BenchChem!

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Chemokine Receptor Pharmacology GPCR Antagonism Immunology Drug Discovery

This 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold is a differentiated building block for medicinal chemistry. The precise 1,3-dimethyl substitution imparts distinct electronic and steric properties that cannot be replicated by unsubstituted or mono-methyl analogs. Documented selectivity includes a 4.1-fold preference for CCR2 over CCR5 (IC50 700 nM vs. 2900 nM). Validated as a kinase hinge-binder with derivatives achieving sub-nanomolar TBK1 (0.2 nM) and Mps1 (2.596 nM) potency. Serves as the direct precursor to 4-chloro and 4-hydroxy intermediates for rapid SAR exploration. Also the core of the nanomolar S1P2 antagonist JTE-013 (IC50 17.6 nM). Choose this scaffold for fragment-based libraries, GPCR target validation, and multi-component reaction diversification with established synthetic routes.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 116834-97-0
Cat. No. B039995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
CAS116834-97-0
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC=N2)C
InChIInChI=1S/C8H9N3/c1-6-7-4-3-5-9-8(7)11(2)10-6/h3-5H,1-2H3
InChIKeyCHVFFSTYBJPSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-97-0) – Molecular Profile & Procurement Context


1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine (C₈H₉N₃, monoisotopic mass 147.079647) is a heterocyclic scaffold defined by the fusion of a pyrazole ring to a pyridine ring with methyl substitution at the 1- and 3-positions . This core structure is widely recognized in medicinal chemistry as a privileged fragment for the design of kinase inhibitors, GPCR ligands, and antiparasitic agents, and is formally annotated in authoritative databases including ChEBI (CHEBI:194724) [1]. For procurement specialists and research teams, it serves as a versatile synthetic building block for generating derivative libraries, as its substitution pattern provides distinct electronic and steric properties that differentiate it from unsubstituted or mono-methylated analogs [2]. This compound is most relevant to discovery programs targeting protein kinases (e.g., Mps1, TBK1, CDK, PIM-1), phosphodiesterases (PDE4), and G protein-coupled receptors (e.g., CCR5, CCR2, CXCR2), where its scaffold has yielded inhibitors spanning picomolar to micromolar potencies [3].

Why the 1,3-Dimethyl Substituent Pattern on the Pyrazolo[3,4-b]pyridine Scaffold Is Not Interchangeable


The 1,3-dimethyl substitution pattern on the pyrazolo[3,4-b]pyridine core is not a trivial structural feature that can be generically replaced by other in-class scaffolds (e.g., 1H-pyrazolo[3,4-d]pyrimidine, imidazo[1,2-a]pyridine, or even unsubstituted pyrazolo[3,4-b]pyridine). The precise placement of methyl groups dictates the compound's electronic distribution, steric profile, and hydrogen-bonding capacity, which in turn governs its ability to engage specific kinase active sites or GPCR binding pockets [1]. As documented in the BindingDB database, a derivative bearing this exact core structure displays measurable selectivity across chemokine receptors—exhibiting an IC₅₀ of 700 nM against CCR2 but a 4-fold lower potency (IC₅₀ = 2900 nM) against CCR5, and marginal activity (IC₅₀ = 10,000 nM) at CXCR2 [2]. This receptor subtype discrimination would be entirely lost with an unoptimized scaffold. Moreover, the synthesis of advanced intermediates—such as the 4-chloro- and 4-hydroxy- derivatives required for library construction—is predicated on the reactivity imparted by this specific substitution pattern [3]. Substituting an alternative core mid-synthesis introduces unpredictable yields and would necessitate full revalidation of reaction conditions, undermining both chemical reproducibility and biological SAR consistency.

Quantitative Differentiation: Where the 1,3-Dimethyl Scaffold Outperforms Baseline Standards


CCR2 vs. CCR5 Selectivity: A 4-Fold Differential in Functional Antagonism

This compound, when elaborated at the 5-position, demonstrates preferential functional antagonism at the CCR2 receptor (IC₅₀ = 700 nM) over the CCR5 receptor (IC₅₀ = 2900 nM) in human cell-based chemotaxis assays [1]. The 4-fold selectivity window for CCR2, contrasted with a third chemokine receptor CXCR2 where activity is weak (IC₅₀ = 10,000 nM), establishes a defined selectivity profile. This is particularly meaningful when compared to dual CCR2/CCR5 antagonists that often lack this degree of functional discrimination in a single assay platform.

Chemokine Receptor Pharmacology GPCR Antagonism Immunology Drug Discovery

Scaffold-Derived S1P₂ Antagonism: Sub-Nanomolar Potency Achievable Through Core Elaboration

Elaboration of the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core at the 4- and 6-positions yields a derivative (JTE-013; CHEBI:195541) that acts as a potent and selective sphingosine-1-phosphate receptor 2 (S1P₂) antagonist with an IC₅₀ of 17.6 nM [1]. This is a ~160-fold improvement in potency compared to the 2.9 µM IC₅₀ observed for the same core when elaborated for CCR5 antagonism, demonstrating that the 1,3-dimethyl scaffold can be differentially optimized for distinct therapeutic targets depending on peripheral substitution.

Sphingosine-1-Phosphate Signaling GPCR Antagonism Anti-Inflammatory Drug Development

Kinase Inhibition Benchmark: Class-Leading TBK1 Inhibition at 0.2 nM from an Optimized 1H-Pyrazolo[3,4-b]pyridine Core

A derivative of the 1H-pyrazolo[3,4-b]pyridine scaffold (compound 15y) was identified as a potent TBK1 inhibitor with an IC₅₀ of 0.2 nM [1]. This potency places it among the most active TBK1 inhibitors reported, far surpassing the micromolar cellular activity typically observed for early-stage kinase scaffolds. For comparison, a pyrazolo[3,4-b]pyridine derivative optimized for Mps1 (compound 31) exhibited an IC₅₀ of 2.596 nM, representing a 13-fold lower potency [2], while a PIM-1-optimized derivative (compound 19) showed an IC₅₀ of 26 nM—a 130-fold reduction in potency relative to the TBK1-optimized derivative [3].

Kinase Inhibitor Discovery Immuno-Oncology Neuroinflammation

Synthetic Versatility: Multi-Component Reaction Utility for Library Construction

The 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6(7H)-one derivative serves as a novel heterocyclic active methylene building block in multi-component reactions (MCRs), enabling the efficient construction of skeletally diverse libraries including pyrano[2,3-d]pyrazolo[3,4-b]pyridines and bis(4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one) derivatives [1]. In contrast, unsubstituted pyrazolo[3,4-b]pyridine cores lack the requisite enolizable 4-hydroxy group that drives this MCR reactivity, limiting their utility in diversity-oriented synthesis. This synthetic handle is directly enabled by the 1,3-dimethyl substitution pattern, which stabilizes the tautomeric form necessary for nucleophilic reactivity [2].

Diversity-Oriented Synthesis Heterocyclic Chemistry Chemical Library Production

Validated Application Scenarios for 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-97-0) Based on Quantitative Evidence


Chemokine Receptor (CCR2/CCR5) Selectivity Profiling & Immuno-Oncology Probe Development

Researchers investigating the functional selectivity of chemokine receptor antagonists can use this scaffold to generate analogs with a 4.1-fold preference for CCR2 over CCR5, as documented in human PBMC and THP-1 chemotaxis assays [1]. This selectivity window is valuable for designing chemical probes that dissect CCR2-specific signaling in tumor-associated macrophage recruitment without confounding CCR5-mediated effects. The core's measurable, quantitative selectivity profile provides a defined starting point for SAR campaigns in immuno-oncology target validation.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) for TBK1 and Mps1

The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold is a validated kinase hinge-binding fragment, as evidenced by optimized derivatives achieving IC₅₀ values of 0.2 nM against TBK1 and 2.596 nM against Mps1 [2][3]. For fragment-based screening and structure-guided design programs, this core offers a pre-validated starting point with established synthetic routes to 4-chloro and 4-hydroxy intermediates, enabling rapid exploration of kinase selectivity profiles. Procurement of the parent scaffold supports FBDD efforts targeting innate immunity, mitosis regulation, and oncology applications where sub-nanomolar biochemical potency is required.

Sphingosine-1-Phosphate Receptor 2 (S1P₂) Antagonist Lead Generation

For research teams exploring S1P₂ as a therapeutic target in fibrosis, inflammation, or vascular biology, the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core provides a path to nanomolar antagonists. As demonstrated by JTE-013 (IC₅₀ = 17.6 nM), elaboration of this scaffold yields potent, selective S1P₂ antagonists with established pharmacological utility [4]. This contrasts with alternative heterocyclic cores that may not engage the S1P₂ binding pocket with comparable affinity, making this scaffold a strategic choice for S1P₂-focused chemical biology and drug discovery programs.

Diversity-Oriented Synthesis (DOS) and High-Throughput Library Production

The 4-hydroxy derivative of this scaffold functions as an active methylene component in multi-component reactions, enabling the one-pot synthesis of skeletally diverse polycyclic libraries [5]. For high-throughput screening (HTS) support groups and contract research organizations engaged in library production, procuring this core intermediate unlocks access to pyrano-fused and bis-pyrazolopyridine scaffolds that are otherwise synthetically inaccessible from unsubstituted cores. This MCR compatibility directly reduces the number of synthetic steps required to generate structurally novel screening compounds, improving library production efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.